molecular formula C11H8BrF2NO2 B1486274 Methyl 6-bromo-2-cyano-3-(difluoromethyl)phenylacetate CAS No. 1807030-74-5

Methyl 6-bromo-2-cyano-3-(difluoromethyl)phenylacetate

Cat. No. B1486274
M. Wt: 304.09 g/mol
InChI Key: LBJNYKRONVOKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 6-bromo-2-cyano-3-(difluoromethyl)phenylacetate” is a chemical compound. It incorporates a versatile difluoromethyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a routine synthesis was performed to furnish a compound which incorporates a versatile difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif . The corresponding 3-(difluoromethyl)aniline and 6-bromo-4-chloroquinoline were mixed and refluxed for 16 hours followed by the addition of Hünig’s base .


Molecular Structure Analysis

The small molecule crystal structure (of the HCl salt) was solved, which uncovered that the difluoromethyl group was disordered within the packing arrangement and also a 126.08 (7)° out of plane character between the respective ring systems within the molecule .


Chemical Reactions Analysis

The title compound was synthesized by a one-step protocol . The corresponding 3-(difluoromethyl)aniline and 6-bromo-4-chloroquinoline were mixed and refluxed for 16 hours followed by the addition of Hünig’s base .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C11H8BrF2NO2 and it has a molecular weight of 304.09 g/mol.

Safety And Hazards

While specific safety and hazards information for this compound is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

methyl 2-[6-bromo-2-cyano-3-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-17-10(16)4-7-8(5-15)6(11(13)14)2-3-9(7)12/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJNYKRONVOKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1C#N)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-2-cyano-3-(difluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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